molecular formula C32H23ClN8 B590527 KB Src 4

KB Src 4

Número de catálogo: B590527
Peso molecular: 555.0 g/mol
Clave InChI: UHIZYQVRKSWIFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KB SRC 4 es un inhibidor potente y selectivo de la cinasa c-Src, una tirosina cinasa no receptora involucrada en la regulación de varios procesos celulares, incluyendo la proliferación, diferenciación y supervivencia. Este compuesto ha mostrado una actividad antitumoral significativa al inhibir el crecimiento de células cancerosas .

Aplicaciones Científicas De Investigación

KB SRC 4 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

    Química: Utilizado como un compuesto de herramienta para estudiar el papel de la cinasa c-Src en varias reacciones químicas y vías.

    Biología: Empleado en estudios de biología celular para investigar los efectos de la inhibición de c-Src en procesos celulares como la proliferación, diferenciación y apoptosis.

    Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres y otras enfermedades que involucran actividad aberrante de c-Src.

    Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a la cinasa c-Src

Mecanismo De Acción

KB SRC 4 ejerce sus efectos al inhibir selectivamente la cinasa c-Src. El compuesto se une al sitio de unión al ATP de c-Src, previniendo la fosforilación de los objetivos aguas abajo. Esta inhibición interrumpe varias vías de señalización involucradas en la proliferación celular, supervivencia y migración, lo que lleva a la supresión del crecimiento y la progresión tumoral .

Análisis Bioquímico

Biochemical Properties

KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

KB SRC 4 se sintetiza a través de un proceso de múltiples pasos que involucra la formación de un núcleo de pirazolo[3,4-d]pirimidina. Los pasos clave incluyen:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento y métodos de purificación eficientes para asegurar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

KB SRC 4 experimenta varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Compuestos Similares

    WAY-600: Un potente inhibidor ATP-competitivo de mTOR con selectividad sobre PI3Kα y PI3Kγ.

    7-Hidroxi-4H-croman-4-ona: Un inhibidor de la cinasa Src con potencia moderada.

    A 419259: Un inhibidor de pirrolo-pirimidina con alta selectividad hacia las cinasas de la familia Src.

    Repotrectinib: Un potente inhibidor de ALK/ROS1/TRK con actividad contra la cinasa Src

Singularidad de KB SRC 4

This compound se destaca por su alta selectividad y potencia como inhibidor de c-Src. Exhibe una actividad antitumoral significativa y tiene un perfil de selectividad favorable entre los miembros de la familia Src, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

KB Src 4 is a potent and selective inhibitor of the c-Src kinase, which plays a critical role in various cellular processes, including proliferation, differentiation, and survival. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and implications in cancer therapy.

This compound selectively inhibits c-Src kinase by binding to its ATP-binding site. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways involved in tumor growth and progression. The compound exhibits a high affinity for c-Src with a dissociation constant (KdK_d) of 86 nM and an inhibition constant (KiK_i) of 44 nM. Importantly, this compound shows minimal inhibition on other kinases such as c-Abl, indicating its selectivity for c-Src over other Src family members (Table 1) .

The biochemical properties of this compound highlight its potential as a therapeutic agent:

Property Value
Selectivity Highly selective for c-Src (Ki = 44 nM)
Kd for c-Src 86 nM
Kd for Lck 160 nM
Kd for Fgr 240 nM
Kd for Yes 720 nM
Kd for Lyn >3200 nM
Kd for Hck >4400 nM
Kd for Fyn >40000 nM

This table illustrates the compound's selectivity among different kinases, which is crucial for minimizing off-target effects during therapeutic applications.

Cellular Effects

In vitro studies demonstrate that this compound significantly inhibits the growth of various cancer cell lines, including:

  • HT-29 (Colon cancer) : GI50 = 11 μM
  • SK-BR-3 (Breast cancer) : GI50 = 12 μM
  • MCF7 (Breast cancer) : GI50 = 11 μM
  • MDA-MB-453 (Breast cancer) : GI50 = 6.0 μM
  • NIH-3T3 (Fibroblast) : GI50 = Not specified

In particular, this compound has shown efficacy against the 4T1 mammary carcinoma cell line, leading to significant reductions in cell viability .

Case Studies and Research Findings

Recent studies have highlighted the role of c-Src in cancer progression and treatment resistance. For instance, increased levels of phosphorylated Src (pSrc-Y416) are associated with poor prognosis in HER2/hormone receptor-negative breast cancer patients treated with trastuzumab. This suggests that targeting c-Src with inhibitors like this compound may enhance treatment efficacy and overcome resistance mechanisms .

In a study involving trastuzumab-resistant breast cancer cell lines (SKBR3 and BT474), the application of this compound resulted in notable reductions in cell proliferation and enhanced sensitivity to other therapeutic agents . These findings support the potential use of this compound as part of combination therapies aimed at improving outcomes in resistant cancer types.

Dosage Effects in Animal Models

Dosage studies indicate that lower concentrations of this compound effectively inhibit c-Src activity without significant toxicity. This property is advantageous for developing therapeutic regimens that maximize efficacy while minimizing adverse effects .

Propiedades

IUPAC Name

3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIZYQVRKSWIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.